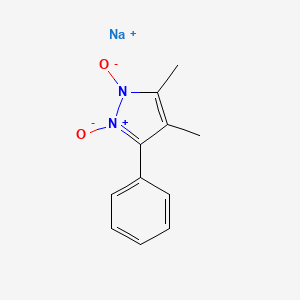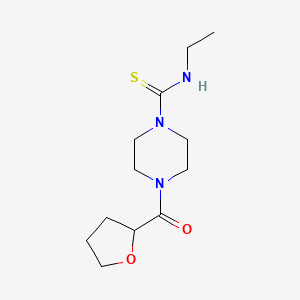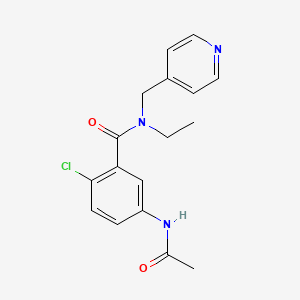
sodium 4,5-dimethyl-3-phenyl-1H-pyrazol-1-olate 2-oxide
説明
Sodium 4,5-dimethyl-3-phenyl-1H-pyrazol-1-olate 2-oxide, also known as DMPO, is a stable nitroxide radical that is widely used in scientific research. It is a highly reactive compound that can be used as a spin trap to detect and identify free radicals. DMPO has been extensively studied for its potential applications in various fields, including biochemistry, chemistry, and medicine.
科学的研究の応用
Sodium 4,5-dimethyl-3-phenyl-1H-pyrazol-1-olate 2-oxide is widely used in scientific research as a spin trap to detect and identify free radicals. It can be used in various fields, including biochemistry, chemistry, and medicine. In biochemistry, this compound is used to study the mechanisms of oxidative stress and the role of free radicals in disease. In chemistry, this compound is used to study the kinetics and mechanisms of radical reactions. In medicine, this compound is used to study the effects of antioxidants and the potential therapeutic applications of free radical scavengers.
作用機序
Sodium 4,5-dimethyl-3-phenyl-1H-pyrazol-1-olate 2-oxide acts as a spin trap by reacting with free radicals to form stable adducts. The reaction between this compound and a free radical results in the formation of a nitroxide radical, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of the this compound adduct provides information about the nature of the free radical and its environment.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant properties in vitro and in vivo. It can scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells. This compound has been used to study the effects of oxidative stress on various biological systems, including cells, tissues, and organs.
実験室実験の利点と制限
Sodium 4,5-dimethyl-3-phenyl-1H-pyrazol-1-olate 2-oxide has several advantages for lab experiments. It is stable and easy to handle, and it can be used in a variety of biological and chemical systems. This compound is also relatively inexpensive and readily available. However, this compound has some limitations for lab experiments. It can react with other compounds in biological and chemical systems, leading to the formation of artifacts. This compound can also interfere with other analytical techniques, such as mass spectrometry.
将来の方向性
There are several future directions for sodium 4,5-dimethyl-3-phenyl-1H-pyrazol-1-olate 2-oxide research. One area of interest is the development of new spin traps with improved properties, such as higher reactivity and selectivity. Another area of interest is the application of this compound in vivo, to study the role of free radicals in disease and to develop new therapies for oxidative stress-related disorders. This compound can also be used in combination with other analytical techniques, such as mass spectrometry and proteomics, to provide a more comprehensive understanding of the effects of free radicals on biological systems.
特性
IUPAC Name |
sodium;3,4-dimethyl-1,2-dioxido-5-phenylpyrazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2O2.Na/c1-8-9(2)12(14)13(15)11(8)10-6-4-3-5-7-10;/h3-7H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVKHXZLBAXJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N([N+](=C1C2=CC=CC=C2)[O-])[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluoro-5-methylphenyl)-N'-{2-[methyl(methylsulfonyl)amino]ethyl}succinamide](/img/structure/B3963117.png)
![N-[3-(2-furyl)-1-methylpropyl]-2-morpholin-4-ylbenzamide](/img/structure/B3963124.png)
![3-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3963132.png)
![diisopropyl [anilino(4-methylphenyl)methyl]phosphonate](/img/structure/B3963133.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3963136.png)
![ethyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3963144.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B3963158.png)
![3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3963163.png)

![(tetrahydrofuran-2-ylmethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}(3-thienylmethyl)amine](/img/structure/B3963178.png)
![diisobutyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B3963187.png)
![1-(benzylthio)-8-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3963190.png)

![3-allyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3963212.png)